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molecular formula C8H8O3 B8533131 Methyl 3-(furan-2-yl)prop-2-enoate

Methyl 3-(furan-2-yl)prop-2-enoate

Cat. No. B8533131
M. Wt: 152.15 g/mol
InChI Key: PLNJUBIUGVATKW-UHFFFAOYSA-N
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Patent
US04263212

Procedure details

Charged in a shaking type stainless steel autoclave having an inner capacity of 100 ml, were 30 ml of furan, 1.083 g of methyl acrylate and 0.04 g of Rh4 (CO)12, followed by supply of carbon monoxide under 25 kg/cm2. Reaction was carried out at 220° C. for 7 hours. After completion of the reaction, the obtained reddish orange reaction solution was concentrated under reduced pressure and separated and purified by silica gel column chromatography. From a fraction eluted with benzene/hexane (3/2 to 4/1) was obtained 0.74 g of methyl β-(2-furyl)acrylate (1) (the yield was 39% based on methyl acrylate).
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.083 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[C]=O.[O:9]1[CH:13]=[CH:12][CH:11]=[CH:10]1>>[O:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[CH:3]=[CH:2][C:1]([O:5][CH3:6])=[O:4] |^3:6|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.083 g
Type
reactant
Smiles
C(C=C)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
O1C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the obtained reddish orange reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography
WASH
Type
WASH
Details
From a fraction eluted with benzene/hexane (3/2 to 4/1)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
O1C(=CC=C1)C=CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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